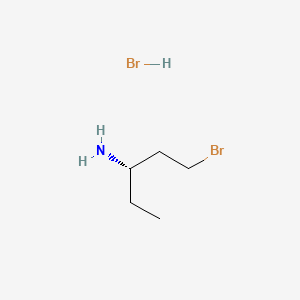

(3S)-1-bromopentan-3-aminehydrobromide

Description

(3S)-1-Bromopentan-3-amine hydrobromide is a brominated amine salt with the molecular formula C₅H₁₁BrN·HBr and a molecular weight of 265.92 g/mol (CAS: 1259693-58-7) . It features a pentane backbone substituted with a bromine atom at position 1 and an amine group at position 3, with stereochemical specificity at the 3S configuration. The hydrobromide salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

(3S)-1-bromopentan-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-2-5(7)3-4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIAUYZTPVGTCW-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCBr)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CCBr)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism of Protonation-Enhanced C(sp³)−H Activation

Recent advances in C(sp³)−H functionalization enable distal bromination of unprotected aliphatic amines. By protonating the amine group, the electronics of adjacent C−H bonds are modulated, favoring bromination at the secondary carbon (C1 position in pentan-3-amine).

Reaction Conditions :

-

Substrate : Pentan-3-amine (or analogous primary/secondary amines).

-

Proton Source : HBr (serves dual role as protonating agent and bromine source).

-

Catalyst : None required (protonation alone induces site selectivity).

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) at 0–25°C.

Key Steps :

-

Protonation of the amine nitrogen increases the acidity of the γ-C−H bond.

-

Bromination via electrophilic attack at the activated C1 position.

-

Precipitation of the hydrobromide salt by cooling or solvent evaporation.

Stereochemical Control in Bromination

The (3S) configuration is preserved using chiral auxiliaries or enantiopure starting materials. For example:

-

Chiral Pool Synthesis : Starting from (S)-pentan-3-amine ensures retention of stereochemistry during bromination.

-

Asymmetric Catalysis : Chiral Brønsted acids (e.g., binol-phosphoric acids) induce enantioselective protonation, though this method remains experimental for brominated amines.

Convergent Synthesis via Intermediate Bromination

Bromination of 3-Aminopentanol Precursors

A convergent route involves brominating 3-aminopentanol followed by salt formation:

Step 1: Hydroxyl-to-Bromine Substitution

-

Reagents : HBr gas (48% w/w) in acetic acid.

-

Conditions : Reflux at 110°C for 6–8 hours.

-

Intermediate : (3S)-1-bromopentan-3-amine (free base).

Step 2: Hydrobromide Salt Formation

-

Reagents : Excess HBr in diethyl ether.

-

Conditions : Stirring at 0°C for 1 hour, followed by filtration.

Thiourea-Mediated Cyclization (Patent-Derived Method)

A Chinese patent (CN104211681A) outlines a thiourea-assisted bromination and cyclization strategy applicable to analogous amines:

-

Bromination of 3-Acetylpentan-3-amine :

-

React with HBr/acetic acid to yield α-bromo intermediate.

-

-

Thiourea Condensation :

-

Introduce sulfur nucleophiles to stabilize the bromide intermediate.

-

-

Salt Formation :

-

Treat with HBr gas to precipitate the hydrobromide.

-

Advantages :

Industrial-Scale Optimization

Solvent and Inhibitor Selection

Chemical Reactions Analysis

Types of Reactions

(3S)-1-bromopentan-3-aminehydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or other strong bases are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Formation of pentan-3-ol or other substituted derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Scientific Research Applications

(3S)-1-bromopentan-3-aminehydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (3S)-1-bromopentan-3-aminehydrobromide exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Key Observations :

- (3S)-1-Bromopentan-3-amine hydrobromide has a simpler aliphatic structure compared to the aromatic-rich darifenacin and galantamine. This contributes to its higher water solubility but may limit its receptor-binding specificity.

- All three compounds exhibit stereochemical specificity (S-configuration), which is critical for biological activity. For example, galantamine’s 4S,8S configuration is essential for acetylcholinesterase inhibition .

- Stability varies with molecular complexity: galantamine and the target compound are stable at room temperature, whereas darifenacin requires stringent storage conditions due to hygroscopicity .

Galantamine Hydrobromide

- Application : Approved for Alzheimer’s disease (Razydine®, Reminyl®) due to its acetylcholinesterase inhibition .

- Structure-Activity Relationship (SAR) : The benzofuran ring and tertiary amine are critical for binding to the enzyme’s active site. Analogs with lycorine skeletons also show inhibitory activity but with lower potency .

Darifenacin Hydrobromide

(3S)-1-Bromopentan-3-amine Hydrobromide

- Potential Applications: Limited data exist, but its bromoalkyl group may facilitate nucleophilic substitution reactions in drug synthesis. Its stereospecific amine could serve as a chiral building block for bioactive molecules.

Analytical and Regulatory Considerations

- Purity Standards : Galantamine hydrobromide is monitored for racemic impurities (e.g., 4R,8R isomer), which lack therapeutic activity . Similarly, the 3S configuration of the target compound must be rigorously controlled during synthesis.

- Regulatory Status: Galantamine and darifenacin are USP-grade pharmaceuticals with established monographs . In contrast, (3S)-1-bromopentan-3-amine hydrobromide remains a research chemical without formal regulatory approval.

Biological Activity

(3S)-1-bromopentan-3-amine hydrobromide is a brominated amine compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects in different biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C5H12Br2N

- Molecular Weight : 218.97 g/mol

- IUPAC Name : (3S)-1-bromopentan-3-amine hydrobromide

The compound features a bromine atom attached to the first carbon of a pentane chain, with an amine functional group at the third carbon. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. For instance, studies on similar brominated amines have demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuropharmacological Effects

Brominated amines are known to interact with neurotransmitter systems. Preliminary studies suggest that (3S)-1-bromopentan-3-amine hydrobromide may influence serotonin and dopamine pathways, potentially affecting mood and cognitive functions. This interaction could make it a candidate for further exploration in neuropharmacology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Neuropharmacological | Potential serotonin modulation | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Efficacy

A study focusing on various brominated compounds found that (3S)-1-bromopentan-3-amine hydrobromide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antimicrobial agents, suggesting potential for therapeutic use .

Case Study: Neuropharmacological Impact

In vitro studies on neuronal cell lines revealed that exposure to (3S)-1-bromopentan-3-amine hydrobromide resulted in altered levels of neurotransmitters. These findings indicate that the compound may have implications for treating mood disorders or cognitive impairments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-1-bromopentan-3-amine hydrobromide, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves stereoselective bromination of a pentan-3-amine precursor. A common approach includes:

- Step 1 : Reduction of a ketone intermediate (e.g., 3-aminopentan-3-one) using sodium borohydride (NaBH₄) to yield the chiral amine .

- Step 2 : Bromination with hydrobromic acid (HBr) under controlled conditions (e.g., 0–5°C) to form the hydrobromide salt .

- Stereochemical Validation : Chiral HPLC or polarimetry should be used to confirm enantiomeric purity. For example, a Chiralpak® IC column with a hexane/isopropanol mobile phase can resolve enantiomers .

Q. How can researchers characterize the physicochemical properties of (3S)-1-bromopentan-3-amine hydrobromide?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (dichloromethane) using gravimetric analysis. Hydrobromide salts generally exhibit higher aqueous solubility due to ionic interactions .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Hydrobromide salts often degrade above 150°C .

- Crystallinity : Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous phases. Compare peaks to known hydrobromide salts (e.g., galantamine hydrobromide) for structural insights .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of (3S)-1-bromopentan-3-amine hydrobromide under varying pH conditions?

- Methodological Answer :

- Contradiction : Conflicting data on hydrolysis rates in acidic vs. alkaline media.

- Resolution :

Conduct kinetic studies using UV-Vis spectroscopy to monitor bromide ion release under controlled pH (e.g., pH 2–12).

Compare activation energies via Arrhenius plots to identify pH-dependent degradation pathways.

Use LC-MS to detect intermediate species (e.g., pentan-3-amine or brominated byproducts) .

Q. How can researchers design experiments to investigate the compound’s stability in catalytic reactions involving nucleophilic substitution (SN2)?

- Methodological Answer :

- Experimental Design :

Substrate Screening : React with nucleophiles (e.g., sodium azide, thiophenol) in aprotic solvents (DMF, acetonitrile).

Kinetic Monitoring : Use ¹H NMR to track bromide displacement (e.g., disappearance of the C-Br signal at δ 3.2–3.5 ppm).

Stereochemical Outcomes : Analyze product configuration via NOESY or Mosher ester derivatization to assess retention/inversion .

- Data Interpretation : Compare rate constants (k) with analogous non-chiral bromoamines to isolate steric/electronic effects of the (3S) configuration.

Key Methodological Considerations

- Contradiction Management : Cross-validate NMR and LC-MS data to distinguish between degradation products and synthetic intermediates .

- Advanced Applications : Use the compound as a chiral building block in organocatalysis or as a precursor for bioactive molecules (e.g., neurologically active amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.